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Compound of Interest

Compound Name: Rauvotetraphylline A

Cat. No.: B15589011 Get Quote

For the attention of researchers, scientists, and professionals in drug development, this guide

provides a comparative analysis of the reported structure of Rauvotetraphylline A. To date,

the structure of this indole alkaloid, first isolated in 2012, has been proposed based on

spectroscopic data. However, an independent verification of its absolute and relative

stereochemistry through total synthesis has not yet been published in peer-reviewed literature.

This guide presents the available spectroscopic data for Rauvotetraphylline A alongside data

for known related alkaloids, offering a platform for critical evaluation and highlighting the need

for further structural confirmation.

Reported Structure and Spectroscopic Data
Rauvotetraphylline A is a novel indole alkaloid isolated from the aerial parts of Rauvolfia

tetraphylla. The initial structural elucidation was reported by Gao et al. in 2012, who proposed a

macroline-type skeleton. The structure was established based on extensive spectroscopic

analysis.[1][2]

Below is a summary of the key spectroscopic data reported for Rauvotetraphylline A
compared with several well-established, related indole alkaloids that were isolated from the

same plant.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)
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Position
Rauvotetraphy
lline A (in
CD₃OD)

Alstonine
(Reference
Data)

Perakine
(Reference
Data)

Sarpagine
(Reference
Data)

3 3.92 (br. s) ~4.2 ~3.8 ~3.9

5
3.47 (dd, 12.0,

5.0)
~3.5 ~3.2 ~3.4

6α 2.35 (m) ~2.4 ~2.2 ~2.3

6β 2.05 (m) ~2.1 ~1.9 ~2.0

9 6.82 (d, 2.0) Aromatic Aromatic Aromatic

10 - Aromatic Aromatic Aromatic

11
6.62 (dd, 8.5,

2.0)
Aromatic Aromatic Aromatic

12 7.11 (d, 8.5) Aromatic Aromatic Aromatic

14 2.15 (m) ~2.2 ~2.0 ~2.1

15 2.65 (m) ~2.7 ~2.5 ~2.6

16 3.15 (m) ~3.2 ~2.9 ~3.1

17a 1.85 (m) ~1.9 ~1.7 ~1.8

17b 1.65 (m) ~1.7 ~1.5 ~1.6

18 1.16 (d, 6.3) ~1.2 ~1.1 ~1.2

19 5.51 (q, 6.3) ~5.6 ~5.4 ~5.5

21a 4.10 (d, 12.0) ~4.2 ~3.9 ~4.0

21b 3.85 (d, 12.0) ~3.9 ~3.7 ~3.8

N(4)-Me 2.55 (s) - - -

Note: Reference data for alstonine, perakine, and sarpagine are approximate values compiled

from various sources for comparative purposes and may vary based on solvent and

experimental conditions.
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Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)

Position
Rauvotetraphy
lline A (in
CD₃OD)

Alstonine
(Reference
Data)

Perakine
(Reference
Data)

Sarpagine
(Reference
Data)

2 135.5 ~136 ~134 ~135

3 60.1 ~61 ~59 ~60

5 55.2 ~56 ~54 ~55

6 22.3 ~23 ~21 ~22

7 108.9 ~109 ~107 ~108

8 128.1 ~129 ~127 ~128

9 115.1 ~116 ~114 ~115

10 150.1 ~151 ~149 ~150

11 110.2 ~111 ~109 ~110

12 122.5 ~123 ~121 ~122

13 140.2 ~141 ~139 ~140

14 30.5 ~31 ~29 ~30

15 32.5 ~33 ~31 ~32

16 46.8 ~47 ~45 ~46

17 40.1 ~41 ~39 ~40

18 12.8 ~13 ~12 ~13

19 125.5 ~126 ~124 ~125

20 135.1 ~136 ~134 ~135

21 60.5 ~61 ~59 ~60

N(4)-Me 42.5 - - -
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Note: Reference data for alstonine, perakine, and sarpagine are approximate values compiled

from various sources for comparative purposes and may vary based on solvent and

experimental conditions.

Experimental Protocols
The structural elucidation of Rauvotetraphylline A was conducted using a series of

spectroscopic and spectrometric techniques as detailed below.

Isolation and Purification
The aerial parts of Rauvolfia tetraphylla were extracted with 95% ethanol. The crude extract

was then subjected to a series of column chromatography steps over silica gel and Sephadex

LH-20 to yield the pure compound.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and

ROESY spectra were recorded on a Bruker AV-400 or DRX-500 spectrometer. Chemical

shifts are reported in ppm relative to the solvent signals.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry

(HRESIMS) was performed on a VG AutoSpec-3000 spectrometer to determine the

molecular formula.

UV and IR Spectroscopy: UV spectra were obtained on a Shimadzu UV-2401A

spectrophotometer. IR spectra were recorded on a Tenor 27 FT-IR spectrometer using KBr

pellets.

Optical Rotation: Specific rotation was measured on a Horiba SEPA-300 polarimeter.

The relative stereochemistry of Rauvotetraphylline A was deduced from the analysis of

coupling constants in the ¹H NMR spectrum and through key correlations observed in the

ROESY spectrum.[1]

Visualization of the Structural Elucidation Workflow
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The logical workflow for the determination of the structure of Rauvotetraphylline A is depicted

below. This process highlights the reliance on spectroscopic data for the initial structural

hypothesis.
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Workflow for the structural elucidation of Rauvotetraphylline A.

The Path to Independent Verification
The definitive confirmation of a novel natural product's structure is traditionally achieved

through its total synthesis by an independent research group. This process not only validates

the proposed connectivity and stereochemistry but can also provide access to larger quantities

of the compound for further biological evaluation. The workflow for such an independent

verification is outlined below.
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Logical workflow for the independent verification of a natural product structure.
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Conclusion and Future Outlook
The reported structure of Rauvotetraphylline A is based on a thorough analysis of

spectroscopic data. However, in the absence of an independent total synthesis, the proposed

structure, particularly its absolute configuration, remains unconfirmed. This presents an

opportunity for the synthetic chemistry community to undertake the total synthesis of

Rauvotetraphylline A. Such an endeavor would not only provide the ultimate proof of its

structure but could also pave the way for the synthesis of analogues with potentially interesting

biological activities. For researchers in drug discovery and development, it is crucial to consider

the provisional nature of this structure when interpreting biological data or planning further

investigations based on this molecular scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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